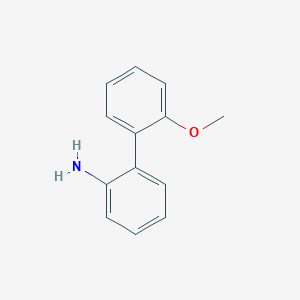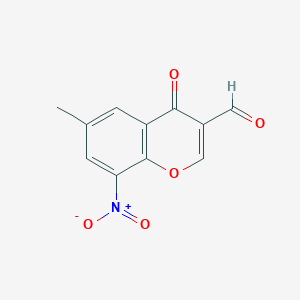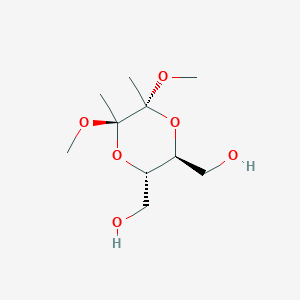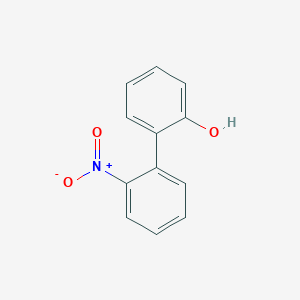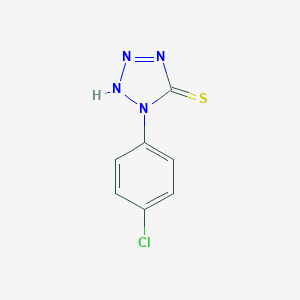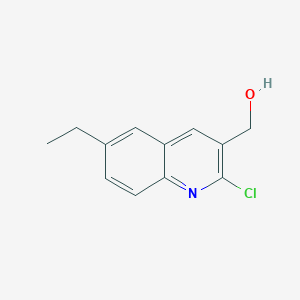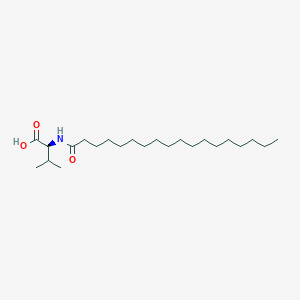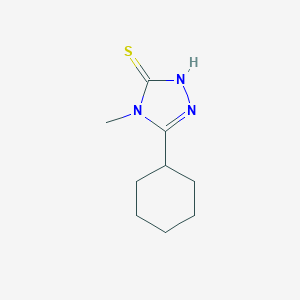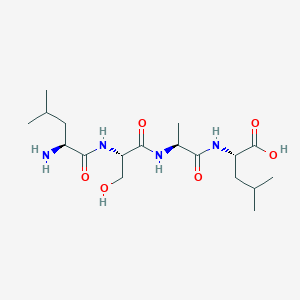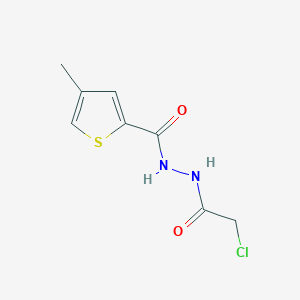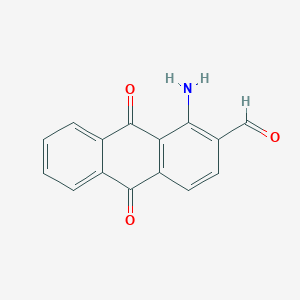
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, also known as ADA, is an organic compound that has shown promising results in scientific research. ADA is a fluorescent molecule that has been used in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is not fully understood. However, it is believed that 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde interacts with metal ions, such as copper and zinc, through chelation. This interaction results in the formation of a complex that emits fluorescence. In addition, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemische Und Physiologische Effekte
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the levels of reactive oxygen species in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have antioxidant properties and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde in lab experiments is its fluorescent properties, which allow for easy detection and quantification. In addition, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is relatively easy to synthesize and purify. However, one of the limitations of using 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is its sensitivity to pH and temperature. 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde fluorescence is affected by changes in pH and temperature, which can lead to inaccurate results.
Zukünftige Richtungen
There are several future directions for the use of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde in scientific research. One direction is the development of new fluorescent probes based on 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde for the detection of other metal ions. Another direction is the use of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde as a photosensitizer in photodynamic therapy for the treatment of cancer. Furthermore, the development of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde-based biosensors for the detection of biomolecules in cells is another potential direction for future research.
Conclusion:
In conclusion, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is an organic compound that has shown promising results in scientific research. Its fluorescent properties have made it a valuable tool for the detection of metal ions, proteins, and nucleic acids in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of bacterial growth. Although there are limitations to its use, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has great potential for future research in the fields of biochemistry and biotechnology.
Synthesemethoden
The synthesis of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be achieved by the reaction between 9,10-anthraquinone-2-carboxylic acid and hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is purified through recrystallization. The yield of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be improved by using different solvents, such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has also been used as a fluorescent tag for the detection of proteins and nucleic acids in cells. Furthermore, 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been used as a photosensitizer in photodynamic therapy, which is a promising treatment for cancer.
Eigenschaften
CAS-Nummer |
6363-87-7 |
|---|---|
Produktname |
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde |
Molekularformel |
C15H9NO3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
1-amino-9,10-dioxoanthracene-2-carbaldehyde |
InChI |
InChI=1S/C15H9NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-7H,16H2 |
InChI-Schlüssel |
QUPVURNJBGAEQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C=O)N |
Andere CAS-Nummern |
6363-87-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






